molecular formula C7H6ClN3O B2962678 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 40852-06-0

5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B2962678
CAS No.: 40852-06-0
M. Wt: 183.6
InChI Key: CRMDODRROWFDQK-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a chemical compound known for its interesting structure and reactivity. This heterocyclic compound contains a fused imidazole-pyridine core, which gives it unique properties that are leveraged in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of an appropriate intermediate. For example, one route may involve the reaction of 2-chloropyridine with formamide under acidic conditions to form the imidazo[4,5-b]pyridine ring, followed by chlorination and methylation steps.

Industrial Production Methods: Industrial production often relies on scalable methods such as batch or continuous flow processes. Optimizing reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for large-scale production. Detailed industrial processes are proprietary and can vary based on the specific needs of the production facility.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Oxidative reactions may introduce additional functional groups or modify the compound's structure, often using reagents like hydrogen peroxide or molecular oxygen.

  • Reduction: This compound can undergo reduction reactions to modify its functional groups or reduce unsaturated bonds, typically using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur on the chloro or methyl groups, introducing different substituents.

Common Reagents and Conditions:

  • For oxidation , common reagents include potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: often utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

  • Substitution: reactions may use various nucleophiles or electrophiles, depending on the desired product.

Major Products:

  • Oxidative transformations can yield carboxylated or hydroxylated derivatives.

  • Reduction processes might produce dechlorinated or fully saturated analogs.

  • Substitution reactions can introduce diverse functional groups, significantly altering the compound's reactivity and application.

Scientific Research Applications

Chemistry: 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for interesting interactions in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biology and Medicine: In biological and medicinal research, this compound serves as a scaffold for developing pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery, particularly in the field of cancer research, where its derivatives may exhibit anti-tumor activity.

Industry: Industrially, this compound can be used in the synthesis of agrochemicals or materials science applications. Its structural properties are leveraged to create materials with desirable characteristics, such as stability and reactivity.

Mechanism of Action

The compound's mechanism of action in a biological context involves binding to specific molecular targets, such as enzymes or receptors, which then modulate their activity. These interactions often occur through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The specific pathways involved can vary but may include inhibition of key enzymes involved in disease processes.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.

  • 5-Bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: Bromine substitution introduces different steric and electronic properties.

  • 5-Chloro-1-phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: The phenyl group adds bulk and can influence the compound's overall properties.

Uniqueness: 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one stands out due to the presence of the chloro group, which can enhance its reactivity in certain chemical reactions and potentially improve its binding affinity in biological systems.

Properties

IUPAC Name

5-chloro-1-methyl-3H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-11-4-2-3-5(8)9-6(4)10-7(11)12/h2-3H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMDODRROWFDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40852-06-0
Record name 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
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